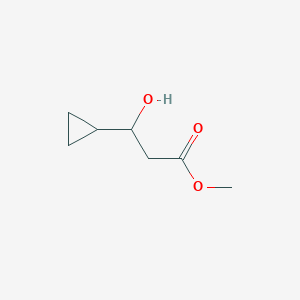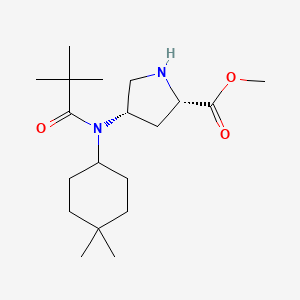![molecular formula C16H22N2O2 B12985414 Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate](/img/structure/B12985414.png)
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-benzyl-2,6-diazaspiro[34]octane-8-carboxylate is a chemical compound with a unique spirocyclic structure This compound is characterized by its diazaspiro core, which is a bicyclic system containing two nitrogen atoms
Preparation Methods
The synthesis of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable diazaspiro precursor with benzyl bromide under basic conditions to introduce the benzyl group. This is followed by esterification with ethyl chloroformate to form the ethyl ester. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Chemical Reactions Analysis
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazaspiro core allows for strong binding interactions, while the benzyl and ethyl ester groups provide additional sites for interaction. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:
6-benzyl-2,6-diazaspiro[3.4]octane: This compound lacks the ethyl ester group, which may affect its reactivity and binding properties.
2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: This compound has additional tert-butyl and carboxylate groups, which can influence its chemical behavior and applications.
This compound stands out due to its specific combination of functional groups, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13/h3-7,14,17H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEQDFBEHDNAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl methacrylate](/img/structure/B12985332.png)




![Rel-(1R,4R,5S)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12985346.png)


![2-Bromo-8-(2-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12985358.png)



![1-[2-(2-Hydroxy-ethylamino)-benzoimidazol-1-yl]-3,3-dimethyl-butan-2-one](/img/structure/B12985382.png)

